N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide
Description
Introduction to N-((5-((2-(Benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide
This compound represents a structurally advanced hybrid molecule designed to synergize the pharmacological properties of benzothiazole and oxadiazole heterocycles. Its synthesis involves multi-step reactions that strategically link these moieties through thioether and amide bonds. The compound’s design aligns with contemporary strategies in drug discovery, where hybrid architectures aim to enhance bioactivity and target specificity.
Chemical Identity and Structural Elucidation
IUPAC Nomenclature and Molecular Formula
The systematic IUPAC name of the compound is This compound , reflecting its intricate substituent arrangement. While the exact molecular formula is not explicitly stated in available literature, it can be inferred as C₂₀H₁₅ClFN₅O₃S₂ based on structural analysis. This formula accounts for:
- A benzothiazole core (C₇H₄NS)
- An oxadiazole ring (C₂HN₂O)
- A chlorinated and fluorinated benzamide group (C₇H₃ClFNO)
- Thioether and acetamide linkers (C₃H₅NOS)
Table 1: Molecular parameters of related benzothiazole-oxadiazole hybrids
Key Functional Groups and Hybrid Heterocyclic Architecture
The compound’s structure integrates four critical functional groups:
- Benzo[d]thiazol-2-ylamino group : A bicyclic aromatic system with a sulfur and nitrogen atom, known for enhancing antimicrobial and anticancer properties.
- 1,3,4-Oxadiazole ring : A five-membered heterocycle with two nitrogen and one oxygen atom, contributing to metabolic stability and hydrogen-bonding capacity.
- Thioether linker (-S-) : Enhances lipophilicity and influences pharmacokinetic behavior.
- Chloro-fluoro-benzamide group : Provides electron-withdrawing effects that modulate electronic distribution and receptor binding.
The hybrid architecture positions the oxadiazole ring as a central scaffold, with the benzothiazole and benzamide groups attached at the 5- and 2-positions, respectively. This spatial arrangement facilitates π-π stacking interactions and hydrogen bonding with biological targets.
Comparative Analysis with Benzothiazole-Oxadiazole Hybrid Derivatives
The target compound differs from simpler analogs in three key aspects:
1. Substituent Complexity :
- Unlike N-(1,3-thiazol-2-yl)benzamide, which lacks oxadiazole and halogen substituents, the target compound incorporates a 1,3,4-oxadiazole ring and dual halogen atoms (Cl, F). These additions increase polar surface area and dipole moments, potentially improving aqueous solubility.
2. Linker Diversity :
- Compared to 2-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzamide, which uses an ethoxy linker, the thioether (-S-) bridge in the target compound offers greater conformational flexibility and resistance to enzymatic hydrolysis.
3. Bioactivity Profile :
- Hybrids like N-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)benzo[c]thiadiazole-5-carboxamide exhibit antifungal activity, but the target compound’s chloro-fluoro substitution may broaden its spectrum to include antibacterial targets.
Table 2: Structural comparison of benzothiazole-oxadiazole hybrids
Properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClFN5O3S2/c20-10-4-3-5-11(21)16(10)17(28)22-8-15-25-26-19(29-15)30-9-14(27)24-18-23-12-6-1-2-7-13(12)31-18/h1-7H,8-9H2,(H,22,28)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEDMQIJQTHKUBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)NC(=O)CSC3=NN=C(O3)CNC(=O)C4=C(C=CC=C4Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClFN5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide typically involves multi-step organic reactions. A common synthetic route includes:
-
Formation of Benzothiazole Derivative:
- Starting with 2-aminobenzothiazole, it is reacted with an appropriate acylating agent to form the benzothiazole derivative.
- Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and catalyst (e.g., acetic acid).
-
Synthesis of Oxadiazole Ring:
- The benzothiazole derivative is then reacted with a thiosemicarbazide to form the oxadiazole ring.
- Reaction conditions: Solvent (e.g., ethanol), temperature (reflux), and catalyst (e.g., hydrochloric acid).
-
Coupling with Benzamide:
- The oxadiazole intermediate is coupled with 2-chloro-6-fluorobenzoyl chloride to form the final compound.
- Reaction conditions: Solvent (e.g., dichloromethane), temperature (room temperature), and base (e.g., triethylamine).
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups or carbonyl functionalities, leading to amines or alcohols.
Substitution: The chloro and fluoro substituents on the benzamide ring can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents (e.g., dimethylformamide, DMF) under elevated temperatures.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for anticancer properties, particularly in targeting specific cancer cell lines and inducing apoptosis.
Mechanism of Action
The mechanism of action of this compound involves multiple pathways:
Molecular Targets: It targets enzymes and proteins involved in cell proliferation and survival, such as kinases and proteases.
Pathways Involved: It can induce apoptosis through the mitochondrial pathway, involving the activation of caspases and the release of cytochrome c.
Comparison with Similar Compounds
Structural Analogs in VEGFR-2 Inhibition
Compound 6d (N-(6-Nitrobenzo[d]thiazol-2-yl)-2-((5-(3-phenylureido)-1,3,4-thiadiazol-2-yl)thio)acetamide):
- Structure : Replaces oxadiazole with 1,3,4-thiadiazole and incorporates a nitro group on benzothiazole.
- Synthesis : Reacts thiol derivatives with chlorides under reflux (acetone/K₂CO₃) .
- Bioactivity : Exhibits potent VEGFR-2 inhibition (IC₅₀ ~ 0.12 µM) and antiproliferative effects in cancer cells. Molecular docking shows hydrogen bonding with VEGFR-2 residues (Asp1046, Glu885) .
- Comparison : The target compound’s oxadiazole ring may offer better metabolic stability than thiadiazole, while chloro-fluoro substituents could enhance target selectivity compared to nitro groups.
Thiadiazole Derivatives with Piperidine Substituents
N-(5-((2-(Piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives (7a–7l) :
- Structure : Thiadiazole core with piperidine-thioether and benzamide groups.
- Synthesis : Multi-step protocol involving precursor coupling and elemental analysis for validation .
- Bioactivity : Acetylcholinesterase inhibitors (IC₅₀ values: 1.8–8.4 µM), differing in pharmacological target from the VEGFR-2-focused benzothiazole-oxadiazole compound .
- Comparison : The oxadiazole ring in the target compound may reduce off-target interactions compared to thiadiazole-based acetylcholinesterase inhibitors.
Sulfonamide-Triazine Hybrids
2-[(4-Amino-6-R2-1,3,5-triazin-2-yl)methylthio]-N-(imidazolidin-2-ylidene)-4-chloro-5-methylbenzenesulfonamide derivatives:
- Structure : Combines triazine and sulfonamide groups with imidazolidine.
- Synthesis : Uses ethyl bromoacetate and TEA in DCM for thioether formation .
- Comparison : The target compound’s benzothiazole-oxadiazole framework may provide stronger π-π stacking in kinase binding pockets compared to triazine-based scaffolds .
Key Research Findings and Data Tables
Table 1: Structural and Functional Comparison
Critical Analysis and Contradictions
- Heterocycle Impact : Oxadiazoles (target) vs. thiadiazoles (6d) differ in electronegativity, affecting solubility and binding. Oxadiazoles are more resistant to hydrolysis .
- Substituent Effects : The nitro group in 6d may cause toxicity, whereas chloro-fluoro substituents in the target compound could improve safety .
- Pharmacokinetics : Predicted logP values suggest the target compound has moderate lipophilicity, balancing membrane permeability and solubility .
Biological Activity
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-2-chloro-6-fluorobenzamide is a complex organic compound characterized by a variety of functional groups that suggest significant potential in medicinal chemistry. Its structure includes a benzo[d]thiazole moiety, an oxadiazole ring, and a benzamide structure, which are known to enhance biological activity against various pathogens and in therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 396.87 g/mol. The presence of diverse functional groups indicates its potential for multiple interactions with biological targets.
Antimicrobial Properties
Preliminary studies suggest that the compound exhibits antimicrobial activity due to the presence of the benzo[d]thiazole and oxadiazole moieties. These groups are known to enhance bioactivity against various pathogens, making the compound a candidate for further pharmacological evaluation .
Anticancer Activity
Research indicates that derivatives containing similar structural elements have shown anticancer properties . For instance, compounds with thiazole and oxadiazole rings have demonstrated significant cytotoxic activity against various cancer cell lines. The mechanism often involves the inhibition of critical cellular pathways that promote cancer cell survival .
| Compound | Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|---|
| Compound A | A549 (Lung) | 1.61 ± 1.92 | Apoptosis induction |
| Compound B | Jurkat (Leukemia) | 1.98 ± 1.22 | Bcl-2 inhibition |
| N-(5-(Thiazolyl)) | NIH/3T3 (Fibroblast) | < 10 | Cell cycle arrest |
Neuroprotective Effects
In vitro studies have shown that similar compounds can protect neuronal cells from toxicity induced by beta-amyloid (Aβ) aggregates, a hallmark of Alzheimer's disease. For example, derivatives have been reported to increase cell viability and reduce apoptosis in PC12 cells exposed to Aβ25-35 .
Molecular Mechanism
The biological activity of this compound likely involves:
- Inhibition of Enzymatic Activity : The compound may inhibit enzymes like carbonic anhydrase, particularly tumor-associated isoforms, disrupting pH regulation in tumor microenvironments .
- Interaction with Signaling Pathways : It may modulate key signaling pathways such as Akt/GSK-3β/NF-kB, which are crucial for cell survival and apoptosis .
Case Studies
Several studies have focused on the synthesis and biological evaluation of compounds related to this compound:
- Study on Thiazole Derivatives : A series of thiazole-based compounds were synthesized and evaluated for anticancer activity against different cell lines. Results indicated promising activity with IC50 values significantly lower than those of standard chemotherapeutics .
- Neuroprotective Studies : Research demonstrated that certain derivatives could protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents .
Q & A
Q. What are the standard synthetic protocols for preparing this compound and its intermediates?
The synthesis typically involves multi-step reactions, starting with coupling benzothiazole derivatives with thioacetamide intermediates. For example, 1,3,4-oxadiazole-thiol precursors are reacted with halogenated acetamide derivatives in dry acetone under reflux, using anhydrous potassium carbonate as a base to facilitate nucleophilic substitution. Purification is achieved via recrystallization from ethanol or acetic acid . Key intermediates are characterized using IR (to confirm carbonyl and thiol groups), H/C NMR (to verify substitution patterns), and mass spectrometry (to confirm molecular weights) .
Q. What spectroscopic techniques are essential for structural validation?
A combination of IR (identifying functional groups like amide C=O at ~1650–1670 cm), H NMR (detecting aromatic protons and methylene bridges), C NMR (confirming carbonyl and heterocyclic carbons), and high-resolution mass spectrometry (HRMS) is critical. Discrepancies in spectral data (e.g., unexpected splitting in NMR) may indicate rotational isomers or impurities, requiring additional purification or 2D NMR (COSY, HSQC) for resolution .
Q. How are purity and stability assessed during storage?
Purity is validated via HPLC (reverse-phase C18 column, acetonitrile/water mobile phase) with UV detection at 254 nm. Stability studies involve accelerated degradation under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1A guidelines). Degradation products are identified using LC-MS/MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize by-products during heterocycle formation?
By-products often arise from incomplete cyclization or competing reactions. Optimization includes:
- Adjusting solvent polarity (e.g., switching from ethanol to DMF for better solubility of intermediates).
- Controlling reaction temperature (e.g., maintaining 70–80°C during oxadiazole ring closure).
- Using catalysts like p-toluenesulfonic acid (PTSA) to enhance cyclization efficiency. Evidence from similar compounds shows that co-solvent systems (e.g., THF/water) can improve yields by 15–20% .
Q. What strategies resolve contradictions between computational predictions and experimental structural data?
Discrepancies between density functional theory (DFT)-predicted geometries and X-ray crystallography data are addressed by:
Q. How is the compound’s mechanism of action elucidated in anticancer studies?
Mechanistic workflows include:
- In vitro cytotoxicity assays (MTT or SRB on cancer cell lines, IC determination).
- Cell cycle analysis (flow cytometry with propidium iodide staining to identify G1/S arrest).
- Apoptosis assays (Annexin V-FITC/PI dual staining).
- Molecular docking (targeting tubulin or topoisomerase II, using AutoDock Vina with PDB IDs 1SA0 or 1ZXM). Contradictory results (e.g., high cytotoxicity but low apoptosis) may indicate necroptosis or autophagy, requiring Western blotting for RIPK1/LC3-II .
Q. What methodologies validate target engagement in enzymatic inhibition studies?
- Kinetic assays : Measure values using fluorogenic substrates (e.g., Z-Gly-Gly-Arg-AMC for proteases).
- Surface plasmon resonance (SPR) : Quantify binding affinity () in real-time.
- Thermal shift assay (TSA) : Monitor protein melting temperature () shifts upon ligand binding. Data contradictions (e.g., high but low ) may suggest allosteric modulation or assay interference, necessitating orthogonal methods like ITC .
Methodological Considerations for Data Interpretation
Q. How are structure-activity relationships (SAR) systematically explored?
SAR studies involve synthesizing analogs with:
- Halogen substitutions (e.g., replacing 6-fluoro with chloro to assess hydrophobicity).
- Heterocycle variations (e.g., substituting oxadiazole with thiazole to evaluate ring electronics).
- Methylation of the benzamide nitrogen to probe steric effects. Biological data is analyzed using Hansch or 3D-QSAR models to correlate log, polar surface area, and IC values .
Q. What experimental designs mitigate batch-to-batch variability in biological assays?
- Strict QC protocols : NMR purity >95%, HPLC area normalization ≥99%.
- Internal controls : Include reference compounds (e.g., doxorubicin for cytotoxicity) in each assay plate.
- Replicate experiments : n ≥ 3, with statistical validation (two-tailed t-test, p < 0.05). Outliers are investigated via LC-MS to rule out degradation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
